molecular formula C11H12N2OS B2449695 2-(Thian-4-yloxy)pyridine-4-carbonitrile CAS No. 2201693-32-3

2-(Thian-4-yloxy)pyridine-4-carbonitrile

Cat. No. B2449695
CAS RN: 2201693-32-3
M. Wt: 220.29
InChI Key: KHFNBLZIVQQWBJ-UHFFFAOYSA-N
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Description

2-(Thian-4-yloxy)pyridine-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic pyridine derivative that has a thian-4-yloxy group attached to the 2-position and a cyano group attached to the 4-position of the pyridine ring.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyridine Derivatives : The synthesis of 2-(Thian-4-yloxy)pyridine-4-carbonitrile derivatives has been explored in various studies. For instance, a method involving the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from related pyridine carbonitriles was described, showing the versatility of these compounds in creating new chemical structures (Miszke et al., 2008).

  • Crystal Structure Analysis : The crystal structure of pyridine carbonitrile derivatives has been determined using techniques like X-ray diffraction, providing insights into the molecular arrangements and interactions of these compounds (Ganapathy et al., 2015).

Antimicrobial and Antituberculosis Activity

  • Antimicrobial Properties : Some derivatives of pyridine carbonitriles have been evaluated for their bacteriostatic and antituberculosis activity, with certain compounds exhibiting significant activity (Miszke et al., 2008).

  • Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from related pyridine carbonitriles have demonstrated antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013).

Applications in Photopolymerization Processes

  • Monitoring Photopolymerization : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile sensors have been used to monitor different types of photopolymerization processes, displaying high sensitivity and efficiency in this application (Ortyl et al., 2019).

Synthesis of Complexes and Inhibitors

  • Complex Formation : Pyridine carbonitriles have been involved in the synthesis of various complexes, showcasing their role in forming diverse chemical structures (Jamnický et al., 1995).

  • Kinase Inhibitors Synthesis : They have been utilized as key intermediates in the synthesis of kinase inhibitors, highlighting their importance in medicinal chemistry (Tumey et al., 2008).

properties

IUPAC Name

2-(thian-4-yloxy)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-8-9-1-4-13-11(7-9)14-10-2-5-15-6-3-10/h1,4,7,10H,2-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFNBLZIVQQWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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